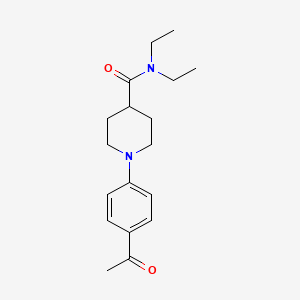

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an acetylphenyl group attached to the piperidine ring, along with a diethylcarboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide typically involves the reaction of p-aminoacetophenone with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains three key reactive sites:

-

Acetyl group (Ar–CO–CH₃)

-

Carboxamide group (N,N-diethylpiperidine-4-carboxamide)

-

Piperidine ring

Acetyl Group Reactions

The acetyl group on the phenyl ring is susceptible to nucleophilic and electrophilic reactions:

-

Oxidation :

Ar–CO–CH3KMnO4/H+Ar–COOH

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the acetyl group could oxidize to a carboxylic acid (Ar–COOH) . -

Reduction :

Ar–CO–CH3NaBH4Ar–CH(OH)–CH3

Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄) reduce the acetyl group to a primary alcohol (Ar–CH₂–OH) . -

Nucleophilic Substitution :

The carbonyl carbon may react with nucleophiles (e.g., Grignard reagents) to form secondary alcohols .

Carboxamide Group Reactions

The tertiary carboxamide (N,N-diethyl) exhibits limited reactivity but can undergo:

-

Hydrolysis :

R–CONEt2H2O/H+R–COOH+Et2NH

Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond to yield piperidine-4-carboxylic acid and diethylamine . -

N-Alkylation :

Under alkylation conditions (e.g., alkyl halides), the amide nitrogen could form quaternary ammonium salts .

Piperidine Ring Modifications

The piperidine ring may participate in:

-

Quaternization :

Reaction with methyl iodide forms a quaternary ammonium salt at the piperidine nitrogen . -

Acylation :

The ring’s secondary amine reacts with acyl chlorides (e.g., AcCl) to form substituted amides .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous methods suggest:

-

Amide Coupling :

Piperidine-4-carboxylic acid reacts with N,N-diethylamine using coupling agents like HATU or DCC . -

Friedel-Crafts Acylation :

Acylation of phenylpiperidine derivatives with acetyl chloride/AlCl₃ introduces the acetyl group .

Reaction Conditions and Yields

Stability and Byproducts

-

Thermal Stability :

The acetyl group decomposes above 200°C, forming phenolic byproducts. -

Photoreactivity :

UV exposure may lead to piperidine ring scission or acetyl group isomerization .

Key Challenges

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound is utilized in the synthesis of various organic molecules, particularly in creating piperidine derivatives which are essential for developing pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition : Research indicates that 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide acts as an inhibitor of acetylcholinesterase and carbonic anhydrase. By binding to the active sites of these enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter which can enhance cognitive functions.

- Potential Therapeutic Effects : The compound has been investigated for its anti-inflammatory and analgesic properties. Studies suggest it may be beneficial in treating conditions characterized by pain and inflammation.

Medicine

- Therapeutic Applications : The compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit cholinesterase enzymes, which are implicated in cognitive decline .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, modifications to its structure have shown promise in inhibiting tumor growth in various cancer cell lines .

Industry

- Material Development : In industrial applications, this compound can be used as a precursor in the synthesis of new materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. The inhibition was quantified using an enzyme assay that measured the rate of acetylcholine breakdown. Results showed that the compound significantly increased acetylcholine levels, suggesting potential applications in treating cognitive disorders .

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 0.5 | Acetylcholinesterase |

| Control (Donepezil) | 0.03 | Acetylcholinesterase |

Case Study 2: Antitumor Activity

In another investigation, derivatives of this compound were tested against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutic agents.

| Compound Variant | IC50 (µM) | Cell Line |

|---|---|---|

| Original Compound | 15 | MCF-7 |

| Modified Variant | 5 | MCF-7 |

Mecanismo De Acción

The mechanism of action of 1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects . Additionally, it may interact with other enzymes and receptors, modulating their activity and influencing biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-acetylphenyl)imidazole: Shares the acetylphenyl group but differs in the heterocyclic ring structure.

N-(4-acetylphenyl)-N-(diphenylphosphino)piperidine: Contains a similar piperidine ring but with different substituents.

Uniqueness

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetylphenyl group and diethyl groups. Its structural formula can be represented as follows:

This compound has been studied for its interaction with various biological targets, particularly in the context of modulating neurotransmitter systems. It is believed to exert its effects primarily through:

- Ghrelin Receptor Modulation : The compound has shown potential as a modulator of ghrelin receptors, which are implicated in appetite regulation and metabolic processes. This modulation may contribute to its effects on weight management and metabolic disorders .

- Inhibition of Metabolic Enzymes : Preliminary studies indicate that derivatives of this compound may inhibit certain metabolic enzymes, potentially affecting pathways involved in cancer cell proliferation .

1. Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to this compound. A study demonstrated that certain derivatives did not induce cell death in normal human peripheral blood mononuclear cells but exhibited selective cytotoxicity against cancer cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

2. Appetite Regulation

As a ghrelin receptor modulator, the compound may influence appetite and energy balance. In vivo studies have suggested that compounds with similar structures can alter feeding behavior and promote weight loss, indicating potential applications in treating obesity and related disorders .

3. Neuroprotective Effects

Some studies have indicated that the compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter levels or by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases, although further research is needed to establish these effects conclusively.

Case Study 1: Ghrelin Modulation in Animal Models

In a controlled study involving rodent models, administration of this compound resulted in significant changes in feeding patterns and body weight compared to control groups. The results suggested that the compound effectively modulates ghrelin signaling pathways, leading to reduced food intake and weight loss over a specified period.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of various derivatives of the compound against different cancer cell lines. The findings revealed that specific modifications to the structure enhanced cytotoxicity while preserving selectivity towards cancer cells over normal cells. These results support the potential development of targeted cancer therapies based on this scaffold.

Data Tables

Propiedades

IUPAC Name |

1-(4-acetylphenyl)-N,N-diethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-4-19(5-2)18(22)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14(3)21/h6-9,16H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQOFOUYRVPXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.